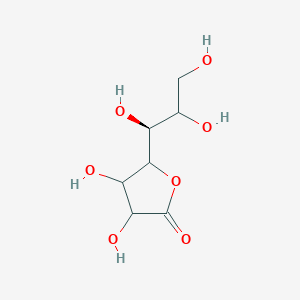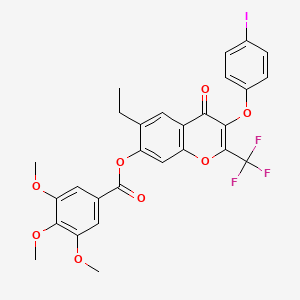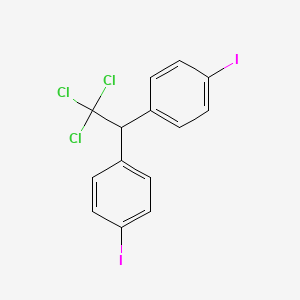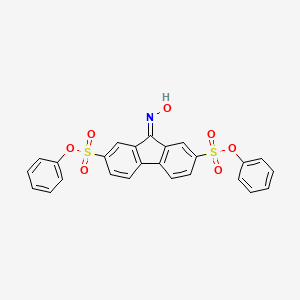
O-Glycero-L-manno-heptonic-gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Glycero-L-manno-heptonic-gamma-lactone: is a chemical compound with the molecular formula C7H12O7 It is a lactone, which is a cyclic ester, and is derived from heptonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Glycero-L-manno-heptonic-gamma-lactone typically involves the oxidation of heptose sugars. One common method is the oxidation of L-mannose using specific oxidizing agents under controlled conditions to form the corresponding heptonic acid, which then cyclizes to form the lactone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: O-Glycero-L-manno-heptonic-gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to open the lactone ring and introduce new functional groups.
Major Products Formed:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding alcohols.
Substitution: Compounds with new functional groups replacing the lactone ring.
Wissenschaftliche Forschungsanwendungen
O-Glycero-L-manno-heptonic-gamma-lactone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Glycero-L-manno-heptonic-gamma-lactone involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
- D-Glycero-L-manno-heptonic-gamma-lactone
- D-Glycero-D-gulo-heptonic acid
- D- (+)-Glucuronic acid gamma-lactone
Comparison: O-Glycero-L-manno-heptonic-gamma-lactone is unique due to its specific stereochemistry and the presence of the lactone ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O7 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-[(1S)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2?,3-,4?,5?,6?/m0/s1 |
InChI-Schlüssel |
VIVCRCODGMFTFY-AAILESKZSA-N |
Isomerische SMILES |
C(C([C@@H](C1C(C(C(=O)O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)




![1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B11994043.png)
![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
![N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B11994046.png)

![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)




